6-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a 3-chloro-4-fluorophenyl group and a 6-hydroxypyrimidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs boron reagents and palladium catalysts to couple the 3-chloro-4-fluorophenyl group with the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for developing new drugs or therapeutic agents.
Medicine
In medicine, the compound is investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is used in the synthesis of various pharmaceuticals and fine chemicals. Its versatility and reactivity make it valuable in manufacturing processes.
Mechanism of Action
The mechanism of action of (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylpiperazine: A psychoactive drug of the phenylpiperazine class.
N-(4-(3-Chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methylpiperazin-1-yl)but-1-yn-1-yl)quinazolin-6-yl)acrylamide: A compound with similar structural features used in medicinal chemistry.
Uniqueness
(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-hydroxypyrimidin-4-yl)methanone is unique due to its combination of a piperazine ring with both a 3-chloro-4-fluorophenyl group and a 6-hydroxypyrimidin-4-yl group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[4-(3-chloro-4-fluorophenyl)piperazine-1-carbonyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4O2/c16-11-7-10(1-2-12(11)17)20-3-5-21(6-4-20)15(23)13-8-14(22)19-9-18-13/h1-2,7-9H,3-6H2,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPFVPBCMUYJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.